Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate
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Overview
Description
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate is a synthetic organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . This compound features a cubane core, which is a highly strained, cubic hydrocarbon structure, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate typically involves multiple steps, starting with the preparation of the cubane core. The cubane structure can be synthesized through a series of cyclization reactions, often involving the use of strong bases and high temperatures . The subsequent steps involve the functionalization of the cubane core to introduce the carbamoyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane core provides a rigid framework that can interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological pathways. The hydroxyl and carbamoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-hydroxyethyl)carbamoyl)cubane-1-carboxylate
- Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cyclohexane-1-carboxylate
- Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)benzene-1-carboxylate
Uniqueness
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate is unique due to its cubane core, which imparts rigidity and stability to the molecule. This makes it distinct from other similar compounds that may have more flexible or less strained structures .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-1-phenylethyl)carbamoyl]cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17(23)19-13-10-14(19)12-15(19)11(13)18(10,12)16(22)20-9(7-21)8-5-3-2-4-6-8/h2-6,9-15,21H,7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYQGBSNMOMZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)NC(CO)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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